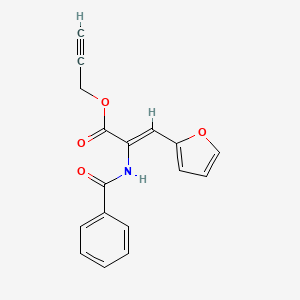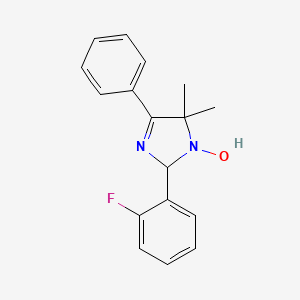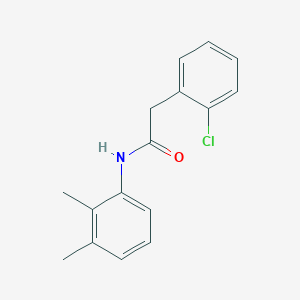![molecular formula C17H25N3O4 B5232363 N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as EPPME, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EPPME is a diamide derivative of ethylenediamine and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of EPPME is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. EPPME has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and to reduce the activation of ERK1/2 and p38 MAPK, two important kinases in the MAPK pathway.
Biochemical and Physiological Effects:
EPPME has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. EPPME has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the cytotoxicity of chemotherapeutic agents. EPPME has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
EPPME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, EPPME also has some limitations, such as its low solubility in water and its instability under acidic conditions. Moreover, the mechanism of action of EPPME is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on EPPME. Firstly, further studies are needed to elucidate the mechanism of action of EPPME and to identify its molecular targets. Secondly, studies are needed to investigate the potential applications of EPPME in the treatment of inflammatory diseases, cancer, and viral infections. Thirdly, the development of more stable and water-soluble analogues of EPPME could improve its potential applications. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of EPPME in vivo, which could provide valuable information for its clinical development.
Conclusion:
EPPME is a synthetic compound that has shown promising results in scientific research. EPPME has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. EPPME has several advantages for lab experiments, but also has some limitations. Further studies are needed to elucidate the mechanism of action of EPPME and to investigate its potential applications in various fields.
Synthesemethoden
EPPME can be synthesized using a simple reaction between ethylenediamine, 2-ethoxybenzoyl chloride, and 3-(4-morpholinyl)propanol. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield EPPME. The purity and yield of EPPME can be improved by using a recrystallization technique.
Wissenschaftliche Forschungsanwendungen
EPPME has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. EPPME has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and has been suggested as a potential therapeutic agent for inflammatory diseases. EPPME has also been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Moreover, EPPME has been shown to have anti-viral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-2-24-15-7-4-3-6-14(15)19-17(22)16(21)18-8-5-9-20-10-12-23-13-11-20/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLAWCXWKMYDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-ethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)

![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)